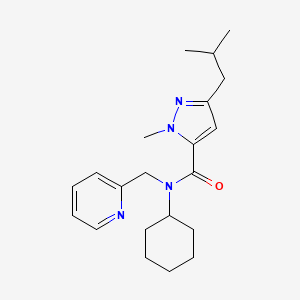![molecular formula C20H27N3O3 B5503651 4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5503651.png)
4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine is a useful research compound. Its molecular formula is C20H27N3O3 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.20524173 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Research has shown that compounds containing piperazine and morpholine groups, similar to the structure of 4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine, are extensively used in chemical synthesis. For example, the one-pot Biginelli synthesis has been utilized to produce novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties, highlighting the efficiency and versatility of these groups in synthesizing complex molecules with potential pharmacological activities (Bhat et al., 2018). Similarly, the design of ionic liquid crystals using piperidinium, piperazinium, and morpholinium cations demonstrates the applicability of these moieties in creating materials with novel properties and applications in various industries, including electronics and lubricants (Lava et al., 2009).
Biological and Pharmacological Research
The structural motifs of piperazine and morpholine are also significant in biological and pharmacological research due to their presence in many bioactive compounds. Studies have explored the synthesis and antimicrobial activities of triazole derivatives, indicating the potential of these structures in developing new antimicrobial agents (Bektaş et al., 2010). Moreover, SnAP reagents have been introduced for transforming aldehydes into N-unprotected piperazines and morpholines, showcasing a straightforward method for generating key heterocyclic compounds used in drug discovery (Luescher et al., 2014).
Wirkmechanismus
The mechanism of action of a compound depends on its intended use, which is not specified in this case. If it were a drug, for example, its mechanism of action would depend on the specific biological target it interacts with.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-1-[4-(morpholine-4-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c24-19(15-17-6-5-16-3-1-2-4-18(16)17)21-7-9-22(10-8-21)20(25)23-11-13-26-14-12-23/h1-4,17H,5-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZOCGPQJZQMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CC(=O)N3CCN(CC3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)
![N-(2-chlorophenyl)-2-{[(3-fluorobenzylidene)amino]oxy}acetamide](/img/structure/B5503591.png)
![(2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5503598.png)
![2-[2-(3,3-diphenyl-1-piperidinyl)-2-oxoethyl]morpholine hydrochloride](/img/structure/B5503599.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)


![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5503637.png)

![rel-(3aS,6aS)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5503641.png)

![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)


